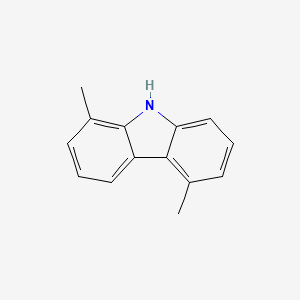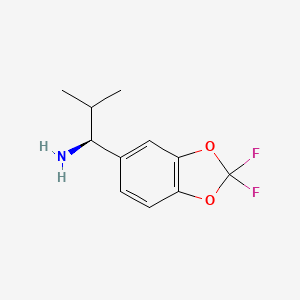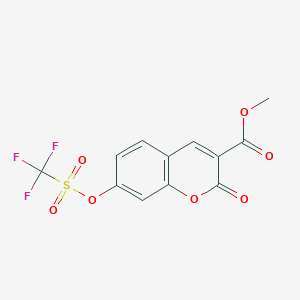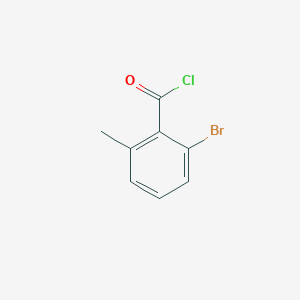
2-Bromo-6-methylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 2-position and a methyl group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-6-methylbenzoyl chloride can be synthesized through several methods. One common method involves the bromination of 6-methylbenzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under reflux conditions to ensure complete bromination.
Another method involves the Friedel-Crafts acylation of 2-bromo-6-methylbenzene with thionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction produces this compound as the main product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to 2-bromo-6-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to 2-bromo-6-methylbenzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for oxidation reactions.
Major Products Formed
Substitution: Products like 2-azido-6-methylbenzoyl chloride, 2-methoxy-6-methylbenzoyl chloride, or 2-amino-6-methylbenzoyl chloride.
Reduction: 2-Bromo-6-methylbenzyl alcohol.
Oxidation: 2-Bromo-6-methylbenzoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-6-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-methylbenzoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The bromine atom at the 2-position and the methyl group at the 6-position influence the reactivity and selectivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
2-Bromo-6-methylbenzoyl chloride can be compared with other similar compounds such as:
2-Bromo-6-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a chloride group.
2-Bromo-6-methylbenzyl alcohol: Similar structure but with a hydroxyl group instead of a chloride group.
2-Bromo-6-methylbenzene: Similar structure but without the acyl chloride group.
The uniqueness of this compound lies in its acyl chloride functional group, which makes it a versatile intermediate for various chemical transformations.
Propiedades
Número CAS |
535961-79-6 |
|---|---|
Fórmula molecular |
C8H6BrClO |
Peso molecular |
233.49 g/mol |
Nombre IUPAC |
2-bromo-6-methylbenzoyl chloride |
InChI |
InChI=1S/C8H6BrClO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3 |
Clave InChI |
RBIRCIDQTDWTRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Br)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


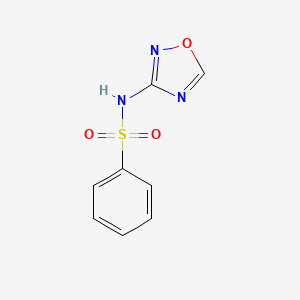
![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)
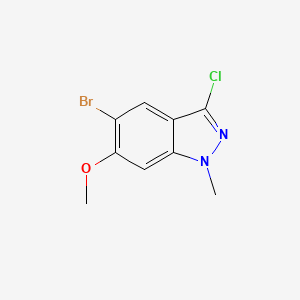
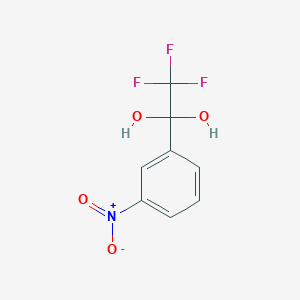
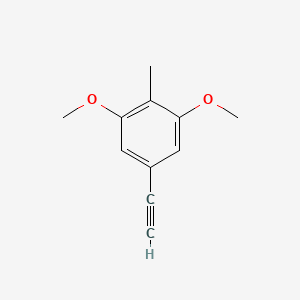

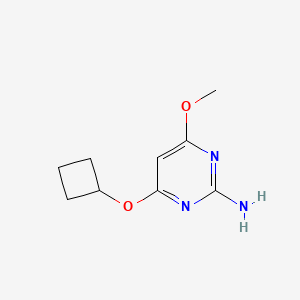
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)
